2-Methyl-4-phenylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-phenylpyridine and related compounds often involves complex reactions. For example, the displacement of a methylsulfinyl group from the 6-position of the pyridine ring has been elaborated to produce 2-aminopyridines with various polar 6-substituents, showcasing the synthetic flexibility of pyridine derivatives (S. Teague, 2008). Additionally, the synthesis from 2,2'-bipyridine through a series of reactions including oxidation, nitration, and Suzuki coupling reaction emphasizes the diverse synthetic routes available for modifying pyridine structures (Gao Xi-cun, 2008).
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-phenylpyridine and its derivatives has been characterized using various spectroscopic methods. For instance, studies on iridium complexes with 2-phenylpyridine ligands have provided insight into the coordination chemistry and molecular structure of pyridine-based compounds, revealing their potential for forming complex structures with transition metals (F. Neve et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 2-Methyl-4-phenylpyridine often result in the formation of complex structures. For example, the nucleophilic behavior of anionic complexes derived from 2-phenylpyridine has been explored, showing the potential for diverse chemical transformations and the synthesis of new compounds with unique properties (V. Nguyen et al., 2015).
Physical Properties Analysis
Physical properties such as melting points and solubility are critical for understanding the behavior of 2-Methyl-4-phenylpyridine in various conditions. Studies have characterized these properties for related compounds, providing a foundation for predicting the behavior of 2-Methyl-4-phenylpyridine under different conditions (A. Novianti & K. Hansongnern, 2017).
Chemical Properties Analysis
The chemical properties of 2-Methyl-4-phenylpyridine, such as its reactivity and interaction with other molecules, are influenced by its molecular structure. Investigations into the reactivity of pyridine derivatives with metal ions have shed light on the coordination chemistry and potential applications of these compounds in various fields (I. Kaya & S. Koyuncu, 2003).
Scientific Research Applications
Application 1: Flow Synthesis of 2-Methylpyridines
- Summary of the Application : 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
- Methods of Application : The reactions were performed by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to give products in very good yields that were suitable for further use without additional work-up or purification .
- Results or Outcomes : This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Application 2: Reductive Hydroxymethylation of Pyridines
- Summary of the Application : The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Methods of Application : This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles . A noteworthy feature of this work is that paraformaldehyde acts as both a hydride donor and an electrophile in the reaction, enabling the use of cheap and readily available feedstock chemicals .
- Results or Outcomes : Removal of the activating group can be achieved readily, furnishing the free NH compound in only 2 steps . The synthetic utility of the method was illustrated with a synthesis of ( )-Paroxetine .
Application 3: Synthesis of Pyridinium Salts
- Summary of the Application : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .
- Results or Outcomes : Pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Application 4: Intermediate in the Synthesis of 4-Azafluorene and δ-Carboline
- Summary of the Application : 3-Methyl-2-phenylpyridine is used as an intermediate in the synthesis of 4-azafluorene and δ-carboline .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Future Directions
The synthesis of 2-methylpyridines via α-methylation represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This method could be used to produce a series of 2-methylpyridines for various applications .
properties
IUPAC Name |
2-methyl-4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNQZTZTZWPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376489 | |
Record name | 2-methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyridine | |
CAS RN |
15032-21-0 | |
Record name | 2-methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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